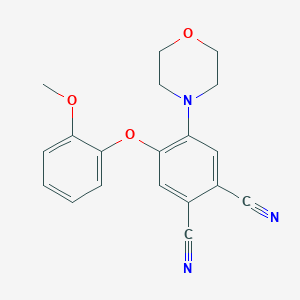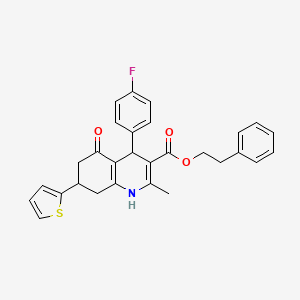![molecular formula C18H11NO3 B11088944 1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11088944.png)
1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound with the molecular formula C18H11NO3. It is known for its unique structure, which includes a naphthoquinoline core.
Preparation Methods
The synthesis of 1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate naphthoquinoline derivatives with acetylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety into hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.
Medicine: Preliminary studies suggest it may have pharmacological properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be compared with other naphthoquinoline derivatives, such as:
- 1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,6-dione
- 1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,8-dione
These compounds share a similar core structure but differ in the position of functional groups, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C18H11NO3 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
(16Z)-16-(1-hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione |
InChI |
InChI=1S/C18H11NO3/c1-9(20)14-16-10-5-2-3-6-11(10)17(21)12-7-4-8-13(15(12)16)19-18(14)22/h2-8,20H,1H3/b14-9- |
InChI Key |
ZZMAHQZJJAGKMN-ZROIWOOFSA-N |
Isomeric SMILES |
C/C(=C/1\C2=C3C(=NC1=O)C=CC=C3C(=O)C4=CC=CC=C42)/O |
Canonical SMILES |
CC(=C1C2=C3C(=NC1=O)C=CC=C3C(=O)C4=CC=CC=C42)O |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11088861.png)
![(2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11088875.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl benzoate](/img/structure/B11088887.png)
![2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol](/img/structure/B11088899.png)
![Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate](/img/structure/B11088902.png)
![N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11088909.png)
![1-phenyl-2-[(E)-phenyldiazenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethanone](/img/structure/B11088915.png)
![1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11088917.png)
![(2E)-3-benzyl-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11088927.png)

![2-({2-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11088950.png)
![N-[4-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenethyl)-1,3-thiazol-2(3H)-yliden]-N-(2-methylphenyl)amine](/img/structure/B11088953.png)

![Ethyl (8-methyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B11088956.png)
